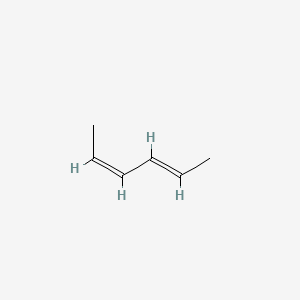

cis,trans-Hexa-2,4-diene

説明

Structure

3D Structure

特性

CAS番号 |

5194-50-3 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

(2Z,4E)-hexa-2,4-diene |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3-,6-4+ |

InChIキー |

APPOKADJQUIAHP-CIIODKQPSA-N |

SMILES |

CC=CC=CC |

異性体SMILES |

C/C=C/C=C\C |

正規SMILES |

CC=CC=CC |

他のCAS番号 |

592-46-1 5194-50-3 |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations

Stereoselective Synthesis Pathways to cis,trans-Hexa-2,4-diene

The synthesis of specific stereoisomers of hexa-2,4-diene can be achieved through various methodologies, each with its own mechanistic underpinnings that dictate the stereochemical outcome.

Thermal Isomerization Reactions: Kinetics and Thermodynamics

Thermal isomerization represents a fundamental pathway for the interconversion of hexadiene isomers. Studies have shown that these reactions often proceed through unimolecular mechanisms. For instance, the thermal isomerization of cis-hexa-1,3-diene in the gas phase between 475 and 518 K leads to the formation of this compound. Similarly, the thermal isomerization of cis-1,2,3,4-tetramethylcyclobutene in the gas phase between 157-201°C yields cis,trans-3,4-dimethylhexa-2,4-diene through a homogeneous, first-order process. rsc.org

The kinetics of these reactions are well-described by the Arrhenius equation, allowing for the determination of activation energies and pre-exponential factors. These parameters provide quantitative measures of the energy barriers and the geometric requirements of the transition states, respectively.

Table 1: Kinetic Parameters for Thermal Isomerization Reactions

| Reactant | Product | Temperature Range (°C) | Activation Energy (kcal/mol) | Arrhenius A-factor (s⁻¹) | Reference |

| cis-1,2,3,4-tetramethylcyclobutene | cis,trans-3,4-dimethylhexa-2,4-diene | 157-201 | 37.36 | 10¹⁴.¹⁰ | rsc.org |

| trans-1,2,3,4-tetramethylcyclobutene | trans,trans-3,4-dimethylhexa-2,4-diene | 125-167 | 33.59 | 10¹³.⁸⁵ | rsc.org |

| Hexafluorobicyclo[2.2.0]hexa-2,5-diene | Hexafluorobenzene (B1203771) | 35-76 | 28.45 | 10¹³.⁷⁸ | acs.org |

Catalytic Isomerization Processes: Sulfur and Hydrogen Chloride Catalysis

The isomerization of hexadiene derivatives can be efficiently catalyzed by sulfur or hydrogen chloride. google.com This method is particularly significant in industrial processes, such as the conversion of mixtures of hexadiene acids to the more stable trans,trans isomer, sorbic acid. google.com The process involves heating the isomeric mixture with a catalytic amount of sulfur or hydrogen chloride, often in an inert solvent, at temperatures up to 220°C. google.com This catalytic approach is valued for its high selectivity and efficiency, minimizing the formation of side products. For example, a mixture containing 24% sorbic acid and 76% cis isomers was converted to over 99% sorbic acid upon treatment with sulfur at elevated temperatures. The catalyst concentration typically ranges from 0.1 to 10% based on the weight of the cis isomers being isomerized. google.com

Transition Metal-Mediated Isomerization Mechanisms

Transition metal complexes are powerful catalysts for the stereoselective isomerization of dienes. Metals such as rhodium, nickel, palladium, and titanium have been shown to facilitate these transformations. researchgate.net The mechanism often involves the formation of a metal-diene complex, followed by insertion of the metal into a C-H bond to form a metal-hydride intermediate. Subsequent re-addition of the hydride to the diene in a different orientation leads to the isomerized product. rsc.org

The stereochemical outcome of these reactions is highly dependent on the ligand environment of the metal and the reaction temperature. For instance, rhodium complexes have been used to isomerize coordinated cis-penta-1,3-diene to the trans isomer. rsc.org The rate of this isomerization is influenced by the electron-withdrawing nature of the ancillary ligands on the rhodium center. rsc.org Similarly, titanium and zirconium complexes have been employed in the isomerization of unconjugated dienes to conjugated dienes like hexa-2,4-diene. thieme-connect.de

Mechanistic Elucidation in Diene Synthesis

Understanding the mechanisms of diene synthesis is crucial for controlling the stereoselectivity of the reactions.

Unimolecular Reaction Mechanisms and Activation Energy Determination

The thermal isomerization of dienes often proceeds through a unimolecular mechanism, as evidenced by first-order kinetics. rsc.org The activation energy for these processes provides insight into the energy barrier that must be overcome for the reaction to occur. For example, the thermal isomerization of hexafluorobicyclo[2.2.0]hexa-2,5-diene to hexafluorobenzene has a measured activation energy of 28.45 kcal/mol. acs.org In another study, the thermal isomerization of cis-1,2,3,4-tetramethylcyclobutene to cis,trans-3,4-dimethylhexa-2,4-diene was found to have an activation energy of 37.36 kcal/mol. rsc.org These values are determined from Arrhenius plots, which graph the natural logarithm of the rate constant against the inverse of the temperature.

Influence of Catalyst Structure and Ligand Architectures on Stereochemical Outcome

In transition metal-catalyzed isomerizations, the structure of the catalyst and its ligand architecture play a pivotal role in determining the stereochemical outcome. The steric and electronic properties of the ligands attached to the metal center can influence the geometry of the transition state and, consequently, the stereochemistry of the product. diva-portal.org For example, in rhodium-catalyzed isomerizations of dienes, the rate of reaction increases with the electron-withdrawing ability of the counter-ligand. rsc.org

Lewis acid catalysts are also known to influence the stereoselectivity of reactions involving dienes, such as the Diels-Alder reaction. skidmore.edu By coordinating to the dienophile, a Lewis acid can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction and often enhancing the endo selectivity. skidmore.edu The choice of Lewis acid can significantly impact the stereochemical course of the reaction. diva-portal.org

Reactivity Profiles and Reaction Pathways

Pericyclic Reactions of cis,trans-Hexa-2,4-diene

Pericyclic reactions are a class of concerted reactions that involve a cyclic redistribution of bonding electrons. The stereochemical outcome of these reactions is highly predictable and can be rationalized through the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction is a cornerstone of organic synthesis due to its reliability and stereocontrol. wikipedia.org For this compound to participate in a Diels-Alder reaction, it must adopt an s-cis conformation, where both double bonds are on the same side of the central single bond. masterorganicchemistry.com

The Diels-Alder reaction is predominantly considered a concerted process, meaning that the two new sigma bonds are formed in a single transition state without the formation of a discrete intermediate. wikipedia.orgchemistnotes.com This concerted nature is a key factor in the reaction's high degree of stereospecificity. The stereochemistry of both the diene and the dienophile is retained in the cyclohexene (B86901) product. For instance, a cis dienophile will result in a product with cis substituents on the corresponding carbons of the newly formed ring. masterorganicchemistry.com

While the concerted pathway is widely accepted, the possibility of a stepwise mechanism involving a diradical intermediate has been a subject of theoretical investigation. chemistnotes.com However, for most Diels-Alder reactions, the concerted mechanism is energetically favored. The stereospecificity of the reaction provides strong evidence against a stepwise mechanism, as a diradical intermediate would have the opportunity for bond rotation, leading to a mixture of stereoisomers.

The stereochemical outcome of the Diels-Alder reaction of a substituted diene like this compound is predictable. The "outside" groups on the diene in its s-cis conformation will end up on the same face of the newly formed ring, and the "inside" groups will also be on the same face. masterorganicchemistry.com In the case of (2E,4Z)-hexa-2,4-diene, the methyl group at the trans end is an "outside" group, while the methyl group at the cis end is an "inside" group.

A well-studied example that illustrates these principles is the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride. edubirdie.comquizlet.comens-lyon.fr Although not the exact diene , the stereochemical principles are directly applicable. The reaction proceeds through an endo transition state to yield a product with a specific and predictable stereochemistry. ens-lyon.frchegg.com

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity and regioselectivity of the Diels-Alder reaction. The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder) or the HOMO of the dienophile and the LUMO of the diene (in an inverse-electron-demand Diels-Alder). researchgate.net

For a normal-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene, which raise the energy of the HOMO, and electron-withdrawing groups on the dienophile, which lower the energy of the LUMO. This smaller HOMO-LUMO energy gap leads to a stronger interaction and a lower activation energy. masterorganicchemistry.com

Regioselectivity in Diels-Alder reactions with unsymmetrical dienes and dienophiles is also explained by FMO theory. The formation of the two new sigma bonds is not perfectly synchronous, and the preferred orientation is the one that maximizes the overlap of the atomic orbitals with the largest coefficients in the HOMO and LUMO. masterorganicchemistry.com Generally, the reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. masterorganicchemistry.com For a diene with an electron-donating group, the terminal carbon atom further from the substituent often has the largest HOMO coefficient, influencing the regiochemical outcome. youtube.com

Computational chemistry has become an invaluable tool for studying the transition states and energy profiles of Diels-Alder reactions. Density Functional Theory (DFT) and other ab initio methods can be used to calculate the geometries and energies of reactants, transition states, and products. researchgate.netlongdom.org

These studies consistently show that the concerted transition state for the Diels-Alder reaction is lower in energy than any potential stepwise intermediates, supporting the concerted mechanism. nih.gov Computational models can also predict the activation energies for different reaction pathways, such as the formation of endo versus exo products. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions in the transition state, even though the exo product may be thermodynamically more stable. longdom.org

Computational studies on reactions involving substituted dienes, such as derivatives of 2,4-hexadiene (B1165886), have been performed to analyze the factors influencing stereoselectivity and reactivity. researchgate.netwhiterose.ac.uk These studies can quantify the energy differences between various transition states, providing a deeper understanding of the reaction's outcome. For example, calculations can elucidate the steric and electronic factors that favor one regioisomer over another in reactions with unsymmetrical reactants. nih.gov

| Factor | Description | Effect on Reaction |

|---|---|---|

| Mechanism | Primarily a concerted [4+2] cycloaddition. | High stereospecificity, with retention of reactant stereochemistry. |

| FMO Theory | Interaction between the diene's HOMO and the dienophile's LUMO (or vice versa). | Determines reactivity (rate) and regioselectivity. |

| Substituent Effects | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile. | Increase the reaction rate in normal-demand Diels-Alder reactions. |

| Stereoselectivity | Preference for the formation of one stereoisomer over another (e.g., endo vs. exo). | Often favors the kinetically controlled endo product due to secondary orbital interactions. |

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms during a chemical reaction, thereby providing insight into the reaction mechanism. researchgate.net In the context of the Diels-Alder reaction, isotopic labeling can be used to confirm the concerted nature of the mechanism.

For example, by labeling specific carbon atoms in the diene or dienophile with ¹³C or ¹⁴C, the connectivity of the atoms in the product can be determined. If the reaction is concerted, the isotopic labels will appear in specific, predictable positions in the cyclohexene product. A stepwise mechanism, particularly one involving a symmetrical intermediate, might lead to scrambling of the isotopic labels.

While specific studies employing isotopic labeling on this compound in Diels-Alder reactions are not extensively documented in readily available literature, the general methodology is a fundamental tool for mechanistic organic chemistry. The predictable outcomes of such experiments on similar systems have consistently supported the concerted [4+2] cycloaddition pathway.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to the formation of a cyclic compound with one fewer pi bond. The reverse reaction, a ring-opening, is also an electrocyclic reaction.

For this compound, the relevant electrocyclic reaction is its interconversion with a substituted cyclobutene (B1205218). The stereochemical course of these reactions is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The outcome depends on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

Under thermal conditions, the ring-opening of cis-3,4-dimethylcyclobutene proceeds via a conrotatory motion of the substituents, yielding (2E,4Z)-hexa-2,4-diene (this compound). openstax.orglibretexts.orglibretexts.org Conversely, the thermal ring-opening of trans-3,4-dimethylcyclobutene (B1254641) also occurs through a conrotatory process to give (2E,4E)-hexa-2,4-diene. openstax.orglibretexts.org

Under photochemical conditions, the selection rules are reversed. The photochemical ring-opening of cis-3,4-dimethylcyclobutene would proceed via a disrotatory motion. The photochemical cyclization of (2E,4E)-hexa-2,4-diene, for instance, follows a disrotatory path to form cis-3,4-dimethylcyclobutene. libretexts.orglibretexts.orgjove.compressbooks.pub

| Reaction Conditions | Number of π Electrons | Allowed Mode of Ring Closure/Opening | Example Reactant | Example Product |

|---|---|---|---|---|

| Thermal (Δ) | 4 (diene) | Conrotatory | cis-3,4-Dimethylcyclobutene | (2E,4Z)-Hexa-2,4-diene |

| Photochemical (hν) | 4 (diene) | Disrotatory | (2E,4E)-Hexa-2,4-diene | cis-3,4-Dimethylcyclobutene |

These highly stereospecific transformations underscore the predictive power of orbital symmetry rules in understanding the reactivity of conjugated systems like this compound.

Electrocyclic Reactions

Photochemical Electrocyclizations and Photoisomerization Mechanisms

In contrast to thermal reactions, photochemical electrocyclizations proceed through an electronically excited state, leading to a reversal of the stereochemical outcome. nih.gov When a conjugated diene like hexa-2,4-diene absorbs ultraviolet light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). This new, photochemically excited HOMO has a different symmetry than the ground-state HOMO. nih.govmdpi.com

For a 4n π-electron system such as a hexadiene, photochemical ring closure occurs via a disrotatory mechanism. nih.govnih.gov In a disrotatory process, the terminal groups rotate in opposite directions (one clockwise, one counter-clockwise). For example, the photochemical cyclization of (2E,4E)-hexa-2,4-diene results in the formation of cis-3,4-dimethylcyclobutene. d-nb.infonih.gov This is the opposite stereochemical outcome observed in the thermal conrotatory ring-opening of cis-3,4-dimethylcyclobutene. d-nb.info

Besides electrocyclization, photochemical conditions can also induce cis-trans isomerization of the double bonds within the diene. rsc.org This photoisomerization can occur through a quantum-chain mechanism and can lead to a photostationary state, a mixture of geometric isomers whose ratio depends on the wavelength of light used and the molar extinction coefficients of the isomers. mdpi.comnih.gov For instance, triplet-sensitized isomerization of 2,4-hexadiene can lead to the interconversion of its ZZ and EE isomers. rsc.org

Table 2: Comparison of Thermal and Photochemical Electrocyclic Reactions for the Dimethylcyclobutene/Hexa-2,4-diene System

| Reaction Type | Starting Material | Condition | Mechanism | Product |

| Ring-Opening | cis-3,4-Dimethylcyclobutene | Thermal (Heat) | Conrotatory | (cis,trans)-Hexa-2,4-diene mdpi.com |

| Ring-Closure | (trans,trans)-Hexa-2,4-diene | Photochemical (UV Light) | Disrotatory | cis-3,4-Dimethylcyclobutene d-nb.infonih.gov |

| Ring-Opening | trans-3,4-Dimethylcyclobutene | Thermal (Heat) | Conrotatory | (trans,trans)-Hexa-2,4-diene oup.com |

| Ring-Closure | (cis,trans)-Hexa-2,4-diene | Photochemical (UV Light) | Disrotatory | trans-3,4-Dimethylcyclobutene mdpi.com |

Application of Woodward-Hoffmann Rules and Orbital Symmetry Principles

The stereochemical outcomes of the thermal and photochemical reactions of this compound and its cyclobutene precursors are precisely predicted by the Woodward-Hoffmann rules. nih.govnih.govrsc.org These rules are based on the principle of the conservation of orbital symmetry throughout a concerted reaction.

For electrocyclic reactions, the rules can be summarized based on the number of π-electrons involved:

4n π-electron systems (like the butadiene system in hexa-2,4-diene):

Under thermal conditions, the reaction is symmetry-allowed via a conrotatory path. nih.govnih.gov

Under photochemical conditions, the reaction is symmetry-allowed via a disrotatory path. nih.govrsc.org

4n+2 π-electron systems (like hexatrienes):

Under thermal conditions, the reaction is symmetry-allowed via a disrotatory path. oup.comrsc.org

Under photochemical conditions, the reaction is symmetry-allowed via a conrotatory path. nih.govrsc.org

The thermal ring-opening of cis-3,4-dimethylcyclobutene to this compound is a 4π electron process. The ground-state HOMO of the diene has terminal p-orbital lobes of the same sign on opposite faces of the molecule, dictating a conrotatory motion for ring closure to maintain bonding overlap. oup.comnih.gov By the principle of microscopic reversibility, the ring-opening must also be conrotatory. mdpi.com

In the photochemical reaction, the excitation of an electron to the next higher energy level (the former LUMO) creates a new HOMO with a different symmetry. nih.gov For a 4π system, this excited-state HOMO has terminal lobes of the same sign on the same face, thus requiring a disrotatory motion for bonding interaction during ring closure. mdpi.comnih.gov These rules provide a powerful predictive framework for understanding the stereospecificity of pericyclic reactions involving this compound.

Polymerization and Oligomerization Studies

The conjugated double bonds in this compound make it a suitable monomer for polymerization and oligomerization reactions, where control of the resulting polymer architecture and stereochemistry is of significant interest.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form polyenes from α,ω-dienes, driven by the removal of a volatile small molecule like ethylene (B1197577). While this compound is an internal diene, the principles of ADMET can be applied to understand the metathesis of related dienes to form polymers where stereochemistry is a key factor.

The mechanism of ADMET involves a transition metal alkylidene catalyst (typically based on ruthenium or molybdenum) that reacts with a terminal double bond of a diene monomer. This forms a metallacyclobutane intermediate, which then fragments to release ethylene and form a new metal alkylidene complex. This new complex then reacts with another diene monomer, propagating the polymer chain.

The stereochemistry of the double bonds formed during ADMET polymerization depends on the catalyst and reaction conditions. Standard Grubbs-type ruthenium catalysts often favor the thermodynamically more stable trans double bonds. However, significant progress has been made in developing catalysts that can control the stereochemistry. Specifically, dithiolate ruthenium carbene catalysts have shown exceptional ability to retain the geometry of the starting monomer, enabling the synthesis of all-cis polymers from cis monomers. This stereoretention is attributed to the "side-bound" approach of the olefin to the metal center, as opposed to the "bottom-bound" approach seen with standard dichloro catalysts that leads to trans products. While ADMET typically involves terminal dienes, the principles of stereoretention are crucial for controlling the microstructure of polymers made from internal dienes as well.

The geometric configuration (cis vs. trans) of the double bonds within a polymer backbone has a profound impact on the material's macroscopic properties. Precise control over stereochemistry during polymerization allows for the tailoring of thermal and mechanical characteristics. For instance, polymers with high cis content often exhibit lower glass transition temperatures and are more elastomeric, while high trans polymers tend to be more crystalline, harder, and have higher melting points.

In the context of ADMET polymerization, the development of stereoretentive catalysts has provided a powerful tool to synthesize polyalkenamers with predictable cis:trans ratios. By modulating reaction conditions such as temperature and time, a controlled erosion of stereoretention can sometimes be achieved, offering a way to fine-tune the material properties. This level of control is essential for creating advanced materials with specific performance characteristics, such as tailored elasticity, toughness, or thermal stability. The ability to create polymers with defined stereochemical microstructures from monomers like hexa-2,4-diene isomers is a key goal in modern polymer synthesis, enabling access to materials with precisely engineered properties.

Transition metal catalysts are widely employed for the oligomerization and cooligomerization of dienes and olefins. rsc.org These reactions provide routes to higher-value chemicals by selectively combining two or more monomer units. While specific studies on the cooligomerization of this compound with other monomers are not extensively detailed, the reactivity of similar conjugated dienes provides insight into potential pathways.

Palladium complexes, for example, are known to react with the stereoisomers of hexa-2,4-diene. The reaction of cis,trans-, cis,cis-, or trans,trans-hexa-2,4-diene with palladium chloride at low temperatures results in the formation of diastereomeric 1-(1-chloroethyl)-3-methyl-π-allylpalladium chloride complexes. This reaction represents a form of cooligomerization of the diene with the metal halide and demonstrates that the metal can coordinate to the diene and induce transformations that can interconvert the diene's isomers.

More broadly, catalysts based on nickel, palladium, and rhodium are effective for the cooligomerization of conjugated dienes like 1,3-butadiene (B125203) with olefins such as ethylene. oup.com For example, nickel-based catalyst systems can cooligomerize butadiene and ethylene to produce 1,cis-4-hexadiene. oup.com Similar mechanistic pathways, involving the formation of metallacyclic intermediates, could be envisioned for the reaction of this compound with other unsaturated partners, leading to a variety of linear or cyclic cooligomers. The specific products would be highly dependent on the choice of metal, the ligand environment, and the reaction conditions. mdpi.com

Other Mechanistic Organic Transformations

Comparative Analysis of 1,2- and 1,4-Addition Mechanisms in Conjugated Dienes

The electrophilic addition to conjugated dienes like this compound presents a notable mechanistic pathway that results in a mixture of products. Unlike isolated alkenes, the conjugated system allows for the formation of both 1,2- and 1,4-addition products. This outcome is dictated by the formation of a resonance-stabilized allylic carbocation intermediate.

The reaction is initiated by the attack of an electrophile, such as a proton from a hydrogen halide (HBr), on one of the double bonds. Protonation of a terminal carbon of the diene system is favored as it generates a more stable, resonance-stabilized allylic carbocation. In the case of hexa-2,4-diene, protonation at C2 (or C5) leads to a carbocation with the positive charge delocalized over C3 and C5 (or C2 and C4).

This delocalization means the subsequent nucleophilic attack (by Br⁻, for instance) can occur at two distinct carbon atoms.

1,2-Addition: The nucleophile attacks the carbon adjacent to the site of initial protonation, leading to the 1,2-adduct. This product forms faster and is known as the kinetic product. The lower activation energy for this pathway is sometimes attributed to the "proximity effect," where the nucleophile is closer to the adjacent carbon immediately following the formation of the intermediate ion pair.

1,4-Addition: The nucleophile attacks the carbon at the other end of the conjugated system, resulting in the 1,4-adduct. This product is often, though not always, the more thermodynamically stable product because it typically results in a more substituted, and therefore more stable, internal double bond.

The distribution of these products is highly dependent on the reaction conditions, particularly temperature. This phenomenon is a classic example of kinetic versus thermodynamic control.

Kinetic Control (Low Temperatures): At lower temperatures (e.g., ≤ 0 °C), the reactions are essentially irreversible. The product that is formed fastest—the one with the lower activation energy—will predominate. This is typically the 1,2-addition product.

Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., ≥ 40 °C), the addition reactions become reversible. Although the kinetic product still forms faster, it can revert to the allylic carbocation intermediate. Given enough energy and time, the system will reach equilibrium, favoring the formation of the most stable product, which is typically the 1,4-adduct.

The following table, using 1,3-butadiene as a representative conjugated diene, illustrates the effect of temperature on the product distribution in its reaction with HBr.

| Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |

|---|---|---|---|

| -80 | 80 | 20 | Kinetic |

| 40 | 15 | 85 | Thermodynamic |

Stereochemical Influence on General Reactivity Profiles in Organic Reactions

The specific stereochemistry of a diene has a profound influence on its reactivity, particularly in concerted reactions such as the Diels-Alder cycloaddition. For a conjugated diene to participate in a [4+2] cycloaddition, it must adopt an s-cis conformation, where both double bonds are on the same side of the connecting single bond. The ability and energetic cost of achieving this conformation directly impact the diene's reactivity profile.

The this compound isomer faces a significant steric barrier to adopting the necessary s-cis conformation. In this planar arrangement, the methyl group on the cis-configured double bond (at C2) experiences steric repulsion with the hydrogen atom on C5. This interaction raises the energy of the s-cis conformation, making it less stable and less populated at equilibrium compared to the s-trans conformation.

In contrast, the trans,trans-hexa-2,4-diene isomer can adopt the s-cis conformation with only a minor steric interaction between the two "inside" hydrogen atoms, a situation similar to that of unsubstituted 1,3-butadiene. Consequently, the trans,trans isomer is generally more reactive in Diels-Alder reactions because it can more readily achieve the required reactive conformation.

This stereochemical influence manifests in several ways:

Reaction Rates: this compound will typically react slower in Diels-Alder reactions than its trans,trans counterpart due to the lower effective concentration of the reactive s-cis conformation.

Reaction Conditions: More forcing conditions, such as higher temperatures, may be required to overcome the energetic barrier for this compound to react.

Isomerization: Under certain conditions, particularly at elevated temperatures, this compound may isomerize to the thermodynamically more stable trans,trans isomer, which then undergoes the subsequent reaction.

The following table provides a qualitative comparison of the conformational energetics for different isomers of hexa-2,4-diene, which influences their reactivity in pericyclic reactions.

| Diene Isomer | Steric Hindrance in s-cis Conformation | Relative Energy of s-cis Conformation | General Reactivity in Diels-Alder |

|---|---|---|---|

| trans,trans-Hexa-2,4-diene | Low (H-H interaction) | Lower | High |

| cis,trans-Hexa-2,4-diene | High (CH₃-H interaction) | Higher | Low |

| cis,cis-Hexa-2,4-diene | Very High (CH₃-CH₃ interaction) | Highest | Extremely Low / Unreactive |

Advanced Structural and Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide empirical data crucial for the definitive identification and structural elucidation of cis,trans-hexa-2,4-diene, particularly for distinguishing it from its other stereoisomers.

¹H NMR spectroscopy is a powerful tool for assigning the specific stereochemistry of the double bonds in hexa-2,4-diene isomers. The vicinal coupling constants (³J) between protons on a double bond are highly dependent on their geometric arrangement. For the cis,trans-isomer, the proton-proton couplings across the trans double bond (C4=C5) are expected to be significantly larger than those across the cis double bond (C2=C3).

Typically, ³J values for trans vinylic protons fall in the range of 12-18 Hz, while cis vinylic protons exhibit smaller couplings of 6-12 Hz iastate.edu. This difference allows for unambiguous assignment. For this compound, the coupling constant between H4 and H5 would be in the trans range, while the coupling between H2 and H3 would be in the cis range.

The Nuclear Overhauser Effect (NOE) provides through-space correlation between protons that are in close proximity. In the context of this compound, an NOE enhancement would be expected between the methyl group protons at C1 and the vinylic proton at C3, and similarly between the vinylic proton at C2 and the vinylic proton at C4, confirming the cis relationship at the C2=C3 bond. Conversely, the absence of a strong NOE between protons across the C4=C5 bond would support its trans configuration researchgate.net.

| Assignment | Chemical Shift (δ) in ppm | Typical Coupling Constant (J) in Hz | Stereochemical Relevance |

|---|---|---|---|

| H2 | ~5.34 | ³JH2-H3 ≈ 10-12 Hz | Confirms cis (Z) geometry |

| H3 | ~6.34 | ||

| H4 | ~5.65 | ³JH4-H5 ≈ 13-16 Hz | Confirms trans (E) geometry researchgate.net |

| H5 | ~5.96 | ||

| CH₃ (C1) | ~1.77 | - | - |

| CH₃ (C6) | ~1.72 | - | - |

Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. Data is compiled from representative values chemicalbook.com.

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insights into its bonding, conjugation, and conformational preferences (s-cis vs. s-trans). The conjugation of the two double bonds results in characteristic shifts in the C=C stretching frequencies in both Infrared (IR) and Raman spectra.

In conjugated dienes, the symmetric and asymmetric C=C stretching modes typically appear in the 1600-1650 cm⁻¹ region. The IR spectrum is particularly sensitive to the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the double bonds. A strong absorption band around 965 cm⁻¹ is characteristic of the C-H wagging mode for a trans double bond, which would be expected for the C4=C5 bond in this isomer. The cis C2=C3 bond would exhibit a C-H out-of-plane bend at a different frequency.

Furthermore, vibrational spectroscopy can distinguish between the planar s-trans and s-cis conformers, which arise from rotation around the central C3-C4 single bond. The s-trans conformer generally possesses a center of symmetry, leading to different selection rules for IR and Raman spectroscopy (mutual exclusion principle). Consequently, some vibrations may be active in the Raman spectrum but inactive in the IR spectrum, and vice versa. The analysis of these spectral differences, often aided by theoretical calculations, allows for the identification of the predominant conformer in a given state nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the separation and identification of volatile isomers like the hexadienes. The gas chromatography component separates the different geometric isomers based on their boiling points and interactions with the stationary phase of the GC column nih.gov. Generally, trans isomers are more linear and have different boiling points compared to their cis counterparts, allowing for their resolution. The use of long, polar capillary columns is often effective for separating complex mixtures of geometric isomers aocs.org.

Following separation by GC, the mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight nist.gov. The fragmentation pattern, including characteristic daughter ions, can be used to confirm the identity of the compound and assess its purity by comparing it to library spectra and ensuring the absence of peaks from other isomers or impurities.

Theoretical and Computational Investigations of Molecular Structure and Energetics

Computational chemistry provides a theoretical framework to understand the structural and energetic properties of this compound at a molecular level, complementing experimental findings.

Quantum chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP, and ab initio methods are used to perform geometry optimizations. These calculations determine the lowest energy structure of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found pitt.eduyoutube.com. The output provides precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer.

For this compound, these calculations confirm the planarity of the conjugated system in its lowest energy state. They also provide insights into the electronic structure, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a key parameter that relates to the molecule's electronic transitions and reactivity.

| Parameter | Typical Calculated Value |

|---|---|

| C1-C2 Bond Length | ~1.51 Å |

| C2=C3 Bond Length | ~1.35 Å |

| C3-C4 Bond Length | ~1.46 Å |

| C4=C5 Bond Length | ~1.34 Å |

| C5-C6 Bond Length | ~1.50 Å |

| ∠C2-C3-C4 Angle | ~124° |

| ∠C3-C4-C5 Angle | ~125° |

Note: Values are representative and depend on the level of theory and basis set used in the calculation.

The conformational landscape of this compound is defined by the rotation around the C3-C4 single bond. By systematically varying the C2-C3-C4-C5 dihedral angle and calculating the energy at each point, a conformational potential energy surface (PES) can be generated researchgate.net. This surface reveals the stable conformers as energy minima.

For conjugated dienes, the two primary minima correspond to the planar s-trans (dihedral angle ≈ 180°) and the planar s-cis (dihedral angle ≈ 0°) conformations. The s-trans conformer is typically the global minimum (most stable) due to reduced steric hindrance between the ends of the diene chain. The s-cis conformer is a local, higher-energy minimum masterorganicchemistry.com. The PES also reveals the energy barrier (transition state) that must be overcome for interconversion between these conformers. For the parent compound 1,3-butadiene (B125203), the s-trans form is more stable than the s-cis form by approximately 2.3-2.9 kcal/mol masterorganicchemistry.com. A similar trend is expected for this compound, with the energy profile being slightly modified by the presence of the methyl groups researchgate.net.

| Conformer | C2-C3-C4-C5 Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-trans | ~180° | 0.0 (Reference) | Global Minimum |

| s-cis | ~0° | ~3-4 | Local Minimum |

| Transition State | ~90° | ~5-7 | Rotational Barrier |

Note: These are estimated values based on calculations for similar conjugated dienes researchgate.netmasterorganicchemistry.com.

Frontier Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ubc.cawikipedia.org In any reaction, the flow of electrons typically occurs from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). ubc.ca The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. yale.edu

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the highest occupied orbital to the lowest unoccupied one. This corresponds to a molecule that is more readily polarized and thus more reactive. yale.eduwuxiapptec.com Conversely, a large HOMO-LUMO gap implies greater molecular stability and lower reactivity.

For this compound, as a conjugated diene, its reactivity in pericyclic reactions like the Diels-Alder cycloaddition is governed by these principles. In a typical Diels-Alder reaction, the diene acts as the electron-rich component, meaning the interaction between its HOMO and the dienophile's LUMO is the most significant for bond formation. ubc.camasterorganicchemistry.com The symmetry and energy of the diene's HOMO must allow for constructive, in-phase overlap with the dienophile's LUMO for the concerted reaction to proceed thermally. masterorganicchemistry.com Computational studies on 2,4-hexadiene (B1165886) isomers have visualized the shapes and symmetries of these frontier orbitals, which are crucial for such analyses. whiterose.ac.uk By calculating the energy of the HOMO and LUMO, the gap can be quantified, allowing for a direct comparison of the potential reactivity of this compound with its other stereoisomers or with different conjugated dienes.

Table 1: Conceptual Representation of Frontier Molecular Orbitals

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons (nucleophilicity). Higher HOMO energy corresponds to a better electron donor. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons (electrophilicity). Lower LUMO energy corresponds to a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. wuxiapptec.com |

Molecular Dynamics Simulations: Dynamic Behavior and Transition Pathway Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and transition pathways of a molecule. mdpi.com

For a flexible, non-cyclic molecule like this compound, MD simulations can elucidate several key dynamic properties. A primary focus would be the exploration of the conformational landscape, particularly the rotation around the central C2-C3 single bond. This rotation governs the equilibrium between the s-trans and s-cis conformations. The s-cis conformation is essential for the diene to participate in concerted reactions like the Diels-Alder reaction, and MD simulations can determine the energetic barrier and transition pathways for this conformational change. ubc.ca

Furthermore, MD simulations can be employed to investigate the pathways of cis-trans isomerization. By simulating the molecule's behavior at different energy levels, for instance, by mimicking photochemical excitation, it is possible to map the potential energy surface for isomerization. researchgate.netchemrxiv.org These simulations can identify the transition state structures and intermediates involved as one stereoisomer converts to another. researchgate.net This provides invaluable insight into the mechanisms that govern the stereochemical outcome of reactions involving this compound. While specific MD studies on this compound are not broadly documented, the methodology is widely applied to understand isomerization in similar systems. rsc.orgnih.gov

Table 2: Potential Applications of MD Simulations for this compound

| Parameter Explored | Information Gained | Relevance |

| Conformational Analysis | Population of s-cis vs. s-trans conformers; energy barriers for interconversion. | Predicts the availability of the reactive s-cis conformer required for cycloaddition reactions. |

| Transition Pathways | Identification of minimum energy paths for isomerization to other stereoisomers (e.g., trans,trans or cis,cis). | Elucidates the mechanistic steps of isomerization reactions. |

| Solvent Effects | Dynamic behavior and conformational preference in different solvent environments. | Assesses how the surrounding medium influences the structure and reactivity of the diene. |

| Vibrational Modes | Analysis of atomic motions and vibrational frequencies over time. | Provides insight into the molecule's internal energy and how it is distributed. |

Global Reactivity Indices and Chemical Potential Analysis

Global reactivity indices, derived from Density Functional Theory (DFT), provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors offer a conceptual framework for understanding the electronic properties that govern how a molecule will behave in a chemical reaction. ias.ac.in

Electronic Chemical Potential (μ) represents the tendency of electrons to escape from a system. It is formally defined as the negative of electronegativity. A higher (less negative) value of μ indicates a greater tendency to donate electrons, signifying higher reactivity. ias.ac.in

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. According to the Principle of Maximum Hardness, molecules tend to arrange themselves in the most stable configuration, which corresponds to the maximum possible hardness. ias.ac.in A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.

The Global Electrophilicity Index (ω) quantifies the electrophilic nature or electron-accepting capability of a molecule. It is calculated from the chemical potential and chemical hardness. ias.ac.in This index is useful for comparing the electrophilicity of different compounds.

Table 3: Key Global Reactivity Indices

| Index | Formula | Definition |

| Electronic Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Measures the escaping tendency of electrons from a system. IP is ionization potential, EA is electron affinity. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Quantifies the resistance to change in electron configuration. It is proportional to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Represents the capacity of a species to accept electrons. ias.ac.in |

Applications in Advanced Organic Synthesis and Materials Science Research

Stereoselective Building Blocks for Complex Molecular Synthesis

The defined spatial orientation of the terminal methyl groups in cis,trans-hexa-2,4-diene provides a powerful tool for controlling the stereochemistry of reaction products. This is particularly evident in cycloaddition reactions where the diene's geometry is directly translated into the stereocenters of the newly formed cyclic structure.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the construction of six-membered rings. The stereochemistry of the diene is known to be preserved in the resulting cyclohexene (B86901) adduct, a principle that makes this compound a useful precursor for substituted cyclohexanone derivatives.

When a functionalized diene, such as an acetoxy-substituted version of hexa-2,4-diene, reacts with an electron-deficient dienophile, it produces a highly functionalized cyclic compound. Research has demonstrated that (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene, which contains the core cis,trans diene structure, undergoes efficient Diels-Alder reactions to yield cyclohexanone derivatives. The reaction proceeds with a high degree of stereocontrol, where the geometry of the diene dictates the relative stereochemistry of the substituents on the newly formed ring.

A representative reaction involves the cycloaddition of a cis,trans-diene with maleic anhydride. The initial adduct can then undergo subsequent transformations, such as hydrolysis or other functional group manipulations, to yield complex cyclohexanone or related carbocyclic structures. The stability and reactivity of such functionalized dienes make them practical building blocks for constructing these valuable molecular frameworks.

| Diene Isomer | Dienophile | Key Feature of Reaction | Product Type |

|---|---|---|---|

| (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene | Maleic Anhydride | Stereospecific cycloaddition to form a highly functionalized adduct. | Precursor to cyclohexanone derivatives. |

| cis,trans-2,4-Hexadiene | Tetracyanoethylene (TCNE) | Reaction demonstrates high reactivity difference among diene isomers. | Cyclohexene adduct. |

| cis,trans-2,4-Hexadiene | C60 (Fullerene) | At elevated temperatures, a concerted cycloaddition occurs. At lower temperatures, isomerization to the more stable trans,trans isomer may precede the reaction. researchgate.net | Fullerene-cyclohexene adduct. researchgate.net |

Chiral 1,2-diamines are critical structural motifs found in numerous natural products, pharmaceuticals, and are widely used as ligands in asymmetric catalysis. The synthesis of these compounds with high stereocontrol is a significant objective in organic chemistry. One advanced strategy involves the use of a hetero-Diels-Alder reaction, where either the diene or, more commonly, the dienophile contains a heteroatom like nitrogen.

Engineering Tailored Polymers with Defined Stereochemical Microstructures

The macroscopic properties of polymers derived from dienes, such as polybutadiene or polyisoprene, are profoundly influenced by the stereochemistry (cis or trans) of the double bonds in the polymer backbone. For instance, cis-polyisoprene is a soft, elastic rubber, whereas its trans isomer is a hard and brittle material. Consequently, methods that can precisely control the stereochemical microstructure of polymers are of high value in materials science.

This compound can be used in stereoselective polymerization methods, such as acyclic diene metathesis (ADMET), to create polymers with tailored cis/trans ratios. Research has shown that specific ruthenium-based catalysts can exhibit exquisite stereoretention. When a monomer with a cis double bond is used with these catalysts, an all-cis polymer can be synthesized. This control allows for the production of polyalkenamers with predictable properties.

By modulating reaction conditions like temperature or catalyst choice, the stereochemical outcome can be tuned, allowing for a spectrum of materials with varying cis:trans ratios to be produced from the same monomer. This precise control over the polymer's microstructure enables the engineering of materials with specific thermal and mechanical properties, such as tailored glass transition temperatures or elasticity, directly from a stereochemically defined monomer like this compound.

Role as Ligands or Precursors in Catalytic Systems Research

Conjugated dienes are well-known to act as ligands that can coordinate to transition metals through their π-electron systems. The resulting metal-diene complexes are important intermediates in a wide range of catalytic transformations. The specific geometry of the diene ligand can influence the steric and electronic environment around the metal center, thereby affecting the activity and selectivity of the catalyst.

While the role of this compound itself as a ligand is a specialized area of research, studies on related isomers provide strong evidence for its potential. For example, research has demonstrated that trans,trans-hexa-2,4-diene reacts with a trirhodium precursor to afford a stable di-rhodium complex. rsc.org In this complex, the diene adopts an s-cis conformation and acts as a bridging ligand between the two rhodium centers. rsc.org This formation of a stable, well-defined organometallic compound highlights the capability of the hexa-2,4-diene framework to serve in this capacity.

Such metal-diene complexes are precursors to catalytically active species or may function as catalysts themselves. The ability of dienes to coordinate to metals like rhodium and palladium is central to reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. nih.govnih.gov The specific stereochemistry of the cis,trans isomer would be expected to impart unique conformational constraints on the resulting metal complex, potentially leading to novel catalytic activities or selectivities that differ from those obtained with other diene isomers.

Q & A

Q. What strategies mitigate biases when reviewing historical data on 2,4-hexadiene stereochemistry?

- Methodological Answer : Conduct a systematic literature review using SciFinder or Reaxys, prioritizing peer-reviewed journals over patents. Critically evaluate experimental methods in older studies (e.g., pre-1990s NMR resolution limits) and replicate key experiments with modern instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。